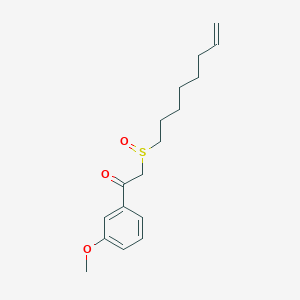![molecular formula C20H38N4O6Se B14183424 L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine CAS No. 918938-32-6](/img/structure/B14183424.png)
L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine is a synthetic peptide compound It is composed of a sequence of amino acids, including threonine, valine, and leucine, with a unique modification involving a methylselanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenoxide back to the methylselanyl group.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or dithiothreitol (DTT) are used as reducing agents.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under mild conditions to introduce new functional groups.
Major Products
The major products formed from these reactions include selenoxide derivatives, reduced methylselanyl compounds, and substituted peptide analogs with modified functional groups.
Aplicaciones Científicas De Investigación
L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound can be employed in studies involving protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications include its use as a drug candidate for diseases where selenium-containing compounds exhibit beneficial effects, such as cancer and oxidative stress-related conditions.
Industry: It can be utilized in the development of novel biomaterials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylselanyl group can act as a redox-active center, influencing the redox state of target proteins and modulating their activity. The peptide backbone allows for specific binding to target sites, facilitating selective interactions and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
L-Selenomethionine: A naturally occurring amino acid containing selenium, used for protein labeling and antioxidant applications.
Semaglutide: A synthetic peptide used as a therapeutic agent for type 2 diabetes, containing a sequence of amino acids with modifications for enhanced stability and activity.
Uniqueness
L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine is unique due to its specific sequence and the presence of the methylselanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
918938-32-6 |
|---|---|
Fórmula molecular |
C20H38N4O6Se |
Peso molecular |
509.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]-(4-methylselanylbutanoyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H38N4O6Se/c1-11(2)10-20(22,19(29)30)24(14(26)8-7-9-31-6)18(28)16(12(3)4)23-17(27)15(21)13(5)25/h11-13,15-16,25H,7-10,21-22H2,1-6H3,(H,23,27)(H,29,30)/t13-,15+,16+,20+/m1/s1 |
Clave InChI |
BYNYBHNGSUUNJB-XXLXZOJFSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N(C(=O)CCC[Se]C)[C@@](CC(C)C)(C(=O)O)N)N)O |
SMILES canónico |
CC(C)CC(C(=O)O)(N)N(C(=O)CCC[Se]C)C(=O)C(C(C)C)NC(=O)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


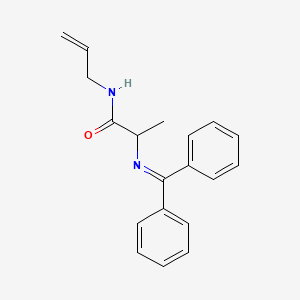
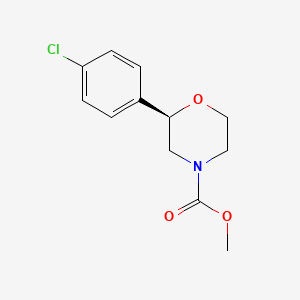
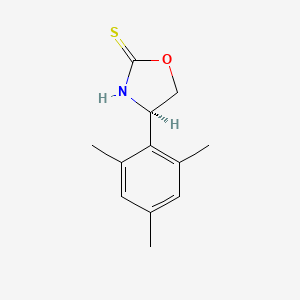
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl-](/img/structure/B14183351.png)
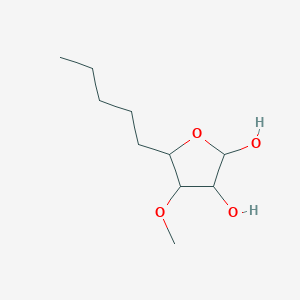
![(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14183372.png)

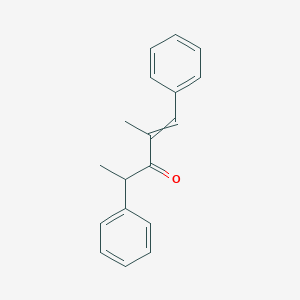
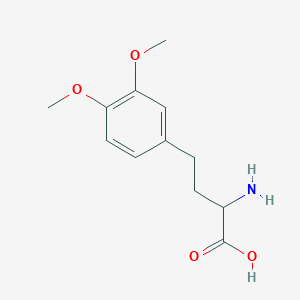
![4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline](/img/structure/B14183407.png)
![3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B14183410.png)
![1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B14183420.png)

